1,2-Bis(methyldifluorosilyl)ethane

Beschreibung

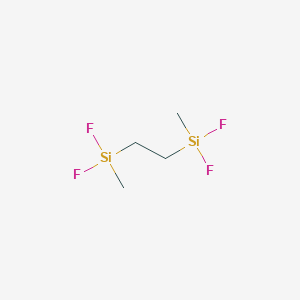

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[difluoro(methyl)silyl]ethyl-difluoro-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10F4Si2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGMQUJGUHYTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CC[Si](C)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10F4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways

Halogen Exchange Reactions

Halogen exchange reactions represent a principal strategy for the synthesis of 1,2-Bis(methyldifluorosilyl)ethane. This method relies on the substitution of a halogen atom, typically chlorine, on a silicon precursor with fluorine.

Utilizing Chloroalkylsilane Precursors

The most common precursor for this synthesis is 1,2-bis(methylchlorosilyl)ethane. This chloroalkylsilane provides the necessary silicon-carbon backbone onto which the fluorine atoms are introduced. The synthesis of related bis(dialkylphosphino)ethanes often starts from 1,2-dichloroethane, highlighting the utility of halogenated ethane (B1197151) derivatives in building such bidentate ligand structures. nih.gov In a typical procedure for a related synthesis, a Grignard reagent is reacted with a silicon-containing compound, followed by the addition of 1,2-dichloroethane. nih.gov For the synthesis of this compound, the analogous chlorinated silane (B1218182) precursor is essential.

Application of Hydrogen Fluoride-Pyridine Adducts

Hydrogen fluoride-pyridine (HF-Pyridine) is a widely used and convenient reagent for fluorination reactions. sigmaaldrich.comorgsyn.org It serves as a stable and manageable source of hydrogen fluoride (B91410), which is otherwise a highly corrosive and toxic gas. acsgcipr.orgscbt.com HF-Pyridine complexes, often referred to as Olah's reagent, typically contain about 70% hydrogen fluoride and 30% pyridine (B92270). acsgcipr.org These adducts are effective in converting alcohols to alkyl fluorides and are also used in the hydrofluorination of alkenes and alkynes. orgsyn.org

In the synthesis of this compound, HF-Pyridine is added to the chloroalkylsilane precursor. The reaction involves the nucleophilic attack of the fluoride ion from the HF-Pyridine complex on the silicon atom, displacing the chloride ion. acsgcipr.org This method is compatible with various functional groups, including silyl (B83357) ethers, making it a versatile tool in organofluorine chemistry. nih.gov

| Reagent/Precursor | Role in Synthesis | Key Properties |

| 1,2-Bis(methylchlorosilyl)ethane | Starting material providing the Si-C-C-Si backbone | Dichloro-functionalized silane |

| Hydrogen Fluoride-Pyridine | Fluorinating agent | Convenient and stable source of HF |

Mechanistic Insights into Nucleophilic Substitution (Sₙ2)

The halogen exchange reaction at the silicon center proceeds via a nucleophilic substitution mechanism. Unlike the classic Sₙ2 reaction at a carbon center which involves a backside attack and inversion of configuration, the mechanism at a silicon atom is more nuanced. Silicon, being in the third period, can accommodate a five-coordinate intermediate.

Computational studies suggest that the nucleophilic attack of the fluoride ion on the silicon atom leads to a trigonal bipyramidal intermediate. ic.ac.uk The reaction can proceed through pathways that result in either retention or inversion of stereochemistry, with the inversion pathway often being energetically favored. ic.ac.uk This involves the formation of an initial ion-pair complex which then reorganizes to allow for the departure of the leaving group. ic.ac.uk The strong affinity of silicon for fluoride is a key driving force for this reaction.

Direct Fluorination Approaches

An alternative to halogen exchange is the direct introduction of fluorine onto a hydrosilane analog of the target molecule. This method avoids the use of chlorinated precursors but presents its own set of challenges.

Gas-Phase Fluorination of Hydrosilane Analogs

Direct fluorination can be achieved through the gas-phase reaction of the corresponding hydrosilane, 1,2-bis(methylsilyl)ethane, with fluorine gas. This method has been explored for the synthesis of various fluorinated organic compounds. nih.gov The process typically involves passing a diluted stream of fluorine gas over the substrate, often at low temperatures, to control the highly exothermic reaction. nih.gov

This approach is attractive due to its directness, but it requires specialized equipment and stringent safety precautions due to the high reactivity of elemental fluorine. nih.gov

| Synthetic Method | Precursor | Fluorinating Agent | Key Considerations |

| Halogen Exchange | 1,2-Bis(methylchlorosilyl)ethane | HF-Pyridine | Controlled reaction, common laboratory method |

| Direct Fluorination | 1,2-Bis(methylsilyl)ethane | Fluorine Gas (F₂) | Highly exothermic, requires specialized equipment |

Considerations for Reactivity and Byproduct Formation

The high reactivity of fluorine gas can lead to a lack of selectivity and the formation of multiple byproducts. Over-fluorination and cleavage of Si-C or C-C bonds are potential side reactions that can lower the yield of the desired product. The control of reaction parameters such as temperature, pressure, and the concentration of fluorine is crucial to minimize the formation of these byproducts.

In gas-phase fluorination of complex organic molecules, fragmentation and rearrangement can occur. nih.gov While specific byproduct data for the direct fluorination of 1,2-bis(methylsilyl)ethane is not extensively detailed in the provided search results, the general principles of direct fluorination suggest that partially fluorinated species and products of bond cleavage are likely to be formed. nih.gov

Hydrosilylation Reactions

Hydrosilylation is a fundamental process for forming organosilicon compounds, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.orgumicore.com This reaction is the cornerstone for synthesizing this compound, as it allows for the direct formation of the ethane bridge between the two methyldifluorosilyl moieties.

The introduction of silyl groups via hydrosilylation is almost exclusively a catalytically driven process. wikipedia.org The choice of catalyst is critical as it influences reaction rate, selectivity, and yield.

Platinum-Based Catalysts : Platinum complexes are the most widely used and industrially significant catalysts for hydrosilylation. mdpi.comresearchgate.net Common examples include Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst, which are known for their high activity. wikipedia.orgheraeus-precious-metals.com The reaction typically proceeds via the Chalk-Harrod mechanism, which involves the oxidative addition of the Si-H bond to the platinum center, coordination of the unsaturated substrate, migratory insertion, and finally, reductive elimination of the product. wikipedia.orgnih.gov

Rhodium-Based Catalysts : Rhodium complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are also effective for hydrosilylation. wikipedia.orgacs.org Theoretical studies indicate that rhodium-catalyzed reactions often proceed through a "modified" Chalk-Harrod mechanism. acs.org In this pathway, the alkene or alkyne substrate inserts into the metal-silicon (M-Si) bond rather than the metal-hydride (M-H) bond. wikipedia.orgacs.org Depending on the specific ligands and substrates, rhodium catalysts can offer different selectivity compared to platinum. nih.govacs.org

Other Transition-Metal Catalysts : In an effort to reduce costs and improve sustainability, research has explored the use of more earth-abundant metals. ucsd.edu Iron and cobalt complexes have shown promise in catalyzing the hydrosilylation of carbon-carbon multiple bonds. mdpi.comucsd.edu For instance, specific iron complexes can achieve high regioselectivity in the hydrosilylation of alkynes. ucsd.edu Additionally, manganese nanoparticles have been developed as a recyclable, platinum-free catalyst for the hydrosilylation of alkenes. rsc.org

| Catalyst Type | Common Examples | Primary Mechanism | Key Characteristics |

| Platinum | Speier's Catalyst, Karstedt's Catalyst wikipedia.org | Chalk-Harrod nih.gov | High activity, industrial standard, potential for side reactions. mdpi.com |

| Rhodium | Wilkinson's Catalyst wikipedia.org | Modified Chalk-Harrod acs.org | Different selectivity profiles, effective for various substrates. nih.govacs.org |

| Iron/Cobalt | Pincer Complexes mdpi.comucsd.edu | Varies | Lower cost, sustainable alternative, developing technology. ucsd.edu |

| Manganese | Mn Nanoparticles rsc.org | Heterogeneous | Recyclable, platinum-free alternative. rsc.org |

The structure of this compound dictates the use of a two-carbon (C2) unsaturated substrate. The most direct and logical synthetic route involves the double hydrosilylation of acetylene (B1199291).

In this process, two molecules of methyldifluorosilane (B1625915) react across the triple bond of one acetylene molecule. The reaction typically occurs in two steps:

Monohydrosilylation : One molecule of methyldifluorosilane adds to the acetylene to form vinylmethyldifluorosilane.

Dihydrosilylation : A second molecule of methyldifluorosilane adds to the vinyl intermediate to yield the final this compound product.

The reaction requires a catalyst, typically a platinum complex, to proceed efficiently. nih.govacs.org The regioselectivity of the second addition is crucial for obtaining the desired 1,2-isomer. Alternative pathways, such as the bis-silylation of ethylene, have also been studied for the synthesis of related 1,2-bis(silyl)ethanes using platinum or palladium catalysts. iastate.edu However, the direct double hydrosilylation of acetylene remains a primary method for creating such structures. researchgate.net

Industrial-Scale Synthesis Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires significant optimization of the process to ensure efficiency, safety, and cost-effectiveness.

Continuous flow chemistry offers substantial advantages over traditional batch processing for industrial synthesis, including superior control over reaction parameters, enhanced safety, and improved scalability. ucl.ac.uknih.gov A typical flow reactor system for hydrosilylation consists of high-pressure pumps to introduce reagents, a heated reactor coil or packed-bed reactor where the reaction occurs, and a back-pressure regulator to maintain system pressure and control residence time. ucl.ac.uk

The use of microreactors can intensify the hydrosilylation process, leading to a significant increase in the conversion of Si-H bonds compared to batch systems. rsc.org Key parameters are meticulously controlled to maximize yield and minimize byproducts.

| Parameter | Typical Range/Value | Significance |

| Temperature | 80 - 150 °C ucl.ac.uk | Affects reaction rate and catalyst activity. Higher temperatures can increase throughput but may also lead to catalyst degradation or side reactions. |

| Pressure | 100 - 150 PSI ucl.ac.uk | Prevents boiling of low-boiling-point reagents and can influence gas solubility and diffusion in multiphase reactions. nih.gov |

| Residence Time | 5 - 30 minutes ucl.ac.uk | The duration the reagents spend in the heated reactor zone; optimized to ensure complete reaction without product degradation. |

| Catalyst Loading | 1 - 5 mol% mdpi.comucl.ac.uk | The amount of catalyst relative to the substrate; minimized to reduce costs while maintaining a high reaction rate. |

The synthesis of fluorinated organosilanes like this compound, along with the potential presence of corrosive catalysts or byproducts (e.g., trace acids), necessitates the use of highly durable and corrosion-resistant materials for reactor construction.

Hastelloy C-276 , a nickel-molybdenum-chromium superalloy, is a premier material for such applications. acuityprocess.com It exhibits exceptional resistance to a wide range of aggressive chemical environments, including hot contaminated mineral acids, chlorides, and fluorine-containing compounds. msestudent.comhightempmetals.com Its low carbon and silicon content minimizes grain boundary precipitate formation during welding, making it suitable for fabricated reactor vessels in an as-welded condition. msestudent.comhightempmetals.com For less extreme conditions or for specific components, polytetrafluoroethylene (PTFE) liners can also be used due to their excellent chemical stability and corrosion resistance.

| Material | Key Components | Primary Advantages for Fluorosilane Synthesis |

| Hastelloy C-276 | Nickel, Molybdenum, Chromium hightempmetals.com | Excellent resistance to pitting, stress-corrosion cracking, and oxidizing atmospheres up to 1038 °C. parrinst.com Resists wet chlorine gas and hot contaminated acids. acuityprocess.com |

| PTFE | (C₂F₄)n | Chemically inert to most substances; excellent non-stick and anti-aging properties. |

Industrial efficiency hinges on minimizing waste and maximizing resource utilization. In the synthesis of this compound, this involves managing byproducts and recycling high-value reagents.

Reagent Recycling : The precious metal catalysts (platinum, rhodium) represent a significant portion of the production cost. researchgate.netucsd.edu Therefore, their recovery and recycling are economically crucial. researchgate.net Several strategies are employed:

Homogeneous Catalyst Recovery : This can be challenging. One approach involves using ligands, such as fluorous phosphines, that enable the catalyst to be separated in a fluorous phase after the reaction. researchgate.net

Heterogeneous Catalysis : Using a catalyst supported on a solid phase (e.g., activated carbon, alumina, or polymers) allows for simple filtration or use in a packed-bed flow reactor. beilstein-journals.org This facilitates easy separation of the catalyst from the product stream and allows for its reuse over multiple cycles. rsc.org

Reactivity and Chemical Transformations

General Reactivity of Difluorosilyl Moieties

The difluorosilyl group is characterized by the presence of two fluorine atoms attached to a silicon atom. Fluorine, being the most electronegative element, creates a significant partial positive charge on the silicon atom, making it susceptible to nucleophilic attack. However, the silicon-fluorine bond is also exceptionally strong, which moderates its reactivity compared to other halosilyl groups. libretexts.org The reactivity of the difluorosilyl moieties in 1,2-bis(methyldifluorosilyl)ethane is a balance between the high polarization and the high strength of the Si-F bonds.

The reactivity of silyl (B83357) compounds is greatly influenced by the nature of the substituent attached to the silicon atom. A comparison between difluorosilyl, chlorosilyl, and ethoxysilyl analogs reveals significant differences in their reaction kinetics and thermodynamic favorability, particularly in hydrolysis reactions.

Chlorosilyl compounds, such as the analogous 1,2-bis(chlorodimethylsilyl)ethane, are highly reactive towards moisture and protic solvents. gelest.com The hydrolysis of chlorosilanes is a rapid and thermodynamically favorable process, often proceeding spontaneously upon exposure to water to form silanols. nih.govacs.org This high reactivity is attributed to the good leaving group ability of the chloride ion.

Ethoxysilyl compounds, like 1,2-bis(triethoxysilyl)ethane, also undergo hydrolysis to form silanols, a reaction that is fundamental to the formation of silicone polymers and sol-gel materials. sigmaaldrich.com While generally less reactive than chlorosilanes, the hydrolysis of ethoxysilanes proceeds readily, especially under acidic or basic catalysis.

In stark contrast, the hydrolysis of fluorosilanes is thermodynamically unfavorable and highly endothermic. nih.govacs.org Theoretical studies on simple trifluorosilanes show that the Gibbs free energy for the first hydrolysis step is positive, indicating an equilibrium that lies far to the reactant side. nih.gov This is a direct consequence of the very high bond energy of the Si-F bond. Although the reaction has a lower activation energy in an aqueous medium, it remains significantly less favorable than the hydrolysis of its chloro- and ethoxy- counterparts. nih.govacs.org

Table 1: Comparative Reactivity of Silyl Analogs in Hydrolysis

| Silyl Group | General Reactivity towards Hydrolysis | Thermodynamic Favorability | Key Factor |

| Difluorosilyl | Low | Unfavorable (Endothermic) nih.govacs.org | Very high Si-F bond strength. libretexts.org |

| Chlorosilyl | High | Favorable (Exothermic) nih.govacs.org | Good leaving group ability of Cl⁻. |

| Ethoxysilyl | Moderate | Favorable | Readily hydrolyzed, often catalyzed. |

Oxidation Reactions

Oxidation of this compound can be achieved using strong oxidizing agents, leading to the formation of silicon-oxygen bonds. This process typically occurs in a two-step manner, involving the initial formation of silanol (B1196071) derivatives, which can then undergo further reaction to yield siloxanes.

The formation of silanol (Si-OH) groups from this compound proceeds through the hydrolysis of the silicon-fluorine bonds. A molecule of water acts as a nucleophile, attacking the electrophilic silicon center and displacing a fluoride (B91410) ion. gelest.com

F₂MeSi-CH₂-CH₂-SiMeF₂ + 2H₂O → (HO)FMeSi-CH₂-CH₂-SiMeF(OH) + 2HF

As previously noted, the hydrolysis of fluorosilanes is thermodynamically challenging. nih.gov However, the reaction can proceed, particularly in an aqueous environment which helps to solvate the products and lower the activation energy. nih.govacs.org The reaction is also influenced by catalysts; both acid and base catalysis can facilitate the hydrolysis of silyl compounds. unm.edu For fluorosilanes, the use of a water dimer has been shown theoretically to significantly lower the activation energy for hydrolysis compared to a single water monomer. nih.gov

Once silanol derivatives are formed, they are susceptible to condensation reactions to form stable siloxane (Si-O-Si) bonds. This process involves the elimination of a water molecule from two silanol groups and is generally thermodynamically favored. gelest.comnih.gov

(HO)FMeSi-CH₂-CH₂-SiMeF(OH) + (HO)FMeSi-CH₂-CH₂-SiMeF(OH) → (HO)FMeSi-CH₂-CH₂-SiMeF-O-SiMeF-CH₂-CH₂-SiMeF(OH) + H₂O

The condensation can occur both intermolecularly, leading to oligomers and polymers, or intramolecularly if the chain length is appropriate. For this compound derivatives, intermolecular condensation would lead to the formation of a polysiloxane network. The condensation process can be accelerated by heat or by the presence of acid or base catalysts. researchgate.net Theoretical studies have shown that the homofunctional condensation of fluorosilanols is thermodynamically favored, and in an equilibrium mixture of a trifluorosilane (B87118) and excess water, the formation of disiloxane (B77578) is predicted. nih.govacs.org

Reduction Reactions

The difluorosilyl groups in this compound can be reduced to generate other functional groups, most notably hydrosilyl groups (Si-H).

The conversion of a difluorosilyl group to a hydrosilyl group involves the replacement of a fluorine atom with a hydrogen atom, a formal reduction at the silicon center. This transformation requires a potent reducing agent capable of cleaving the strong Si-F bond and delivering a hydride (H⁻) ion to the silicon atom.

Strong metal hydride reagents, such as lithium aluminum hydride (LiAlH₄), are employed for such reductions. organic-chemistry.orgwikipedia.org LiAlH₄ is a powerful reducing agent, significantly more reactive than sodium borohydride, due to the greater polarity and nucleophilicity of the Al-H bond. fishersci.cayoutube.com It is capable of reducing a wide variety of functional groups, including alkyl halides. wikipedia.org The reduction of the Si-F bond would proceed via nucleophilic attack of the hydride ion on the silicon atom.

F₂MeSi-CH₂-CH₂-SiMeF₂ + 2[H⁻] → H₂MeSi-CH₂-CH₂-SiMeH₂ + 4F⁻

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by a workup step. masterorganicchemistry.com The successful use of LiAlH₄ to reduce diethoxysilanes to the corresponding hydrosilanes supports its utility for this type of transformation. organic-chemistry.org

Table 2: Summary of Chemical Transformations

| Reaction Type | Reactant Moiety | Product Moiety | Reagents/Conditions |

| Oxidation (Hydrolysis) | -SiF₂ | -SiF(OH) | Water, potentially with acid/base catalysis. nih.govunm.edu |

| Oxidation (Condensation) | -SiF(OH) | -SiF-O-SiF- | Heat, acid/base catalysis. researchgate.net |

| Reduction | -SiF₂ | -SiH₂ | Strong hydride reducing agents (e.g., LiAlH₄). organic-chemistry.org |

Substitution Reactions at Silicon Centers

The reactivity of this compound is characterized by the susceptibility of the silicon-fluorine (Si-F) bond to nucleophilic attack. The fluorine atoms, while part of a very strong bond with silicon, can be displaced by other nucleophiles, allowing for a variety of chemical transformations. These reactions are fundamental to the use of this compound as a precursor in materials science and as a versatile reagent in chemical synthesis. The reaction generally proceeds via a nucleophilic substitution (SN2) mechanism at the silicon center. nih.gov

Exchange of Fluorine Atoms with Other Halogens

The fluorine atoms in this compound can be substituted by other halogens, such as chlorine, through reactions with appropriate reagents. nih.gov This type of halogen exchange reaction is a common transformation in organosilicon chemistry. For instance, the reaction of fluorosilanes with chlorinating agents can yield the corresponding chlorosilanes. While specific studies on the halogen exchange of this compound are not extensively documented in publicly available literature, the principles of such reactions are well-established for other fluorinated silicon compounds.

The reverse reaction, the synthesis of fluorosilanes from chlorosilanes, is a widely used method and provides insight into the equilibrium nature of these exchange reactions. nih.gov For example, the reaction of 1,2-bis(dichloromethylsilyl)ethane (B1583810) with a fluorinating agent like hydrogen fluoride (HF) in the presence of a base such as pyridine (B92270) proceeds via an SN2 mechanism to replace the chlorine atoms with fluorine. nih.gov This suggests that the treatment of this compound with a suitable chlorinating agent, such as anhydrous hydrogen chloride or other chloride sources, could drive the equilibrium towards the formation of the corresponding chloro-substituted silane (B1218182), particularly if the generated fluoride is removed from the reaction mixture.

The general trend for halogen exchange rates at a silicon center follows the lability of the silicon-halogen bond, which typically increases down the group (Si-F < Si-Cl < Si-Br < Si-I). This implies that while the exchange of fluorine for chlorine is possible, the exchange for bromine or iodine would likely be more facile under similar conditions.

Table 1: Halogen Exchange Reaction Overview

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Chlorinating Agent (e.g., HCl) | 1,2-Bis(methylchlorofluorosilyl)ethane / 1,2-Bis(methyldichlorosilyl)ethane | Halogen Exchange (Fluorine to Chlorine) |

| 1,2-Bis(methyldichlorosilyl)ethane | Fluorinating Agent (e.g., HF/Pyridine) | This compound | Halogen Exchange (Chlorine to Fluorine) |

Note: This table represents plausible reactions based on general principles of organosilicon chemistry, as specific documented examples for this compound are limited.

Introduction of Diverse Functional Groups

The silicon centers in this compound are electrophilic and can react with a variety of nucleophiles beyond halides. This allows for the introduction of a wide range of functional groups, transforming the molecule into a precursor for various materials and complex molecular architectures. These reactions typically involve the displacement of one or both fluorine atoms at each silicon center.

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that can form new silicon-carbon (Si-C) bonds by displacing the fluoride ions. This is a key method for the alkylation or arylation of the silicon centers. For example, reacting this compound with an excess of a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would be expected to yield 1,2-bis(trimethylsilyl)ethane. The reaction proceeds stepwise, and by controlling the stoichiometry of the organometallic reagent, it may be possible to achieve partial substitution.

Oxidation and Hydrolysis to Silanols and Siloxanes: The Si-F bonds can be cleaved by reaction with strong oxidizing agents or through hydrolysis to form silanols (Si-OH). These silanols are often unstable and can readily undergo self-condensation to form siloxane bridges (Si-O-Si), leading to the formation of oligomeric or polymeric materials. The hydrolysis of the Si-F bonds is a critical step in the application of this compound as a precursor for fluorinated silica (B1680970) glass films. nih.gov While direct hydrolysis is thermodynamically challenging, it can be facilitated under specific conditions.

Reduction to Hydrosilyl Groups: The difluorosilyl groups can be converted to hydrosilyl groups (Si-H) through reduction reactions. nih.gov This transformation is significant as the resulting Si-H bonds are themselves reactive sites for further functionalization, such as hydrosilylation reactions.

Table 2: Examples of Functionalization Reactions

| Reagent Type | Specific Reagent Example | Resulting Functional Group | Product Example |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | Alkyl (Si-CH₃) | 1,2-Bis(trimethylsilyl)ethane |

| Oxidizing Agent/Water | H₂O (under specific conditions) | Silanol (Si-OH) | 1,2-Bis(methyldihydroxysilyl)ethane |

| Condensation of Silanols | - | Siloxane (Si-O-Si) | Polysiloxanes |

| Reducing Agent | e.g., Lithium Aluminum Hydride (LiAlH₄) | Hydrosilyl (Si-H) | 1,2-Bis(methylsilyl)ethane |

Note: The products listed are illustrative of the expected outcomes based on the principles of organosilicon chemistry.

Hydrolysis Behavior

The hydrolysis of this compound involves the reaction of the Si-F bonds with water to form silanols and hydrogen fluoride. The stability of the Si-F bond plays a crucial role in the thermodynamics and kinetics of this process.

Thermodynamic Considerations of Si-F Bond Hydrolysis

The silicon-fluorine bond is one of the strongest single bonds in chemistry, with a bond dissociation energy significantly higher than other silicon-halogen bonds. gelest.com This high bond strength has a profound impact on the thermodynamics of hydrolysis.

Theoretical studies on simple fluorosilanes, such as HSiF₃ and MeSiF₃, have shown that their hydrolysis is a highly endothermic process in the gas phase. researchgate.netresearchgate.net For the first step of hydrolysis, the Gibbs free energy change is positive, indicating that the reaction is not spontaneous under standard conditions. researchgate.netresearchgate.net For instance, the Gibbs free energy for the first hydrolysis step of simple trifluorosilanes in the gas phase is approximately +31.4 kJ/mol. researchgate.net The subsequent hydrolysis of the remaining fluorine atoms is even more thermodynamically unfavorable. researchgate.net

Table 3: Thermodynamic Data for Fluorosilane Hydrolysis (Gas Phase)

| Reaction | ΔG° (kJ/mol) | Thermodynamic Favorability | Reference |

| HSiF₃ + H₂O → HSiF₂(OH) + HF | +31.4 | Unfavorable | researchgate.net |

| MeSiF₃ + H₂O → MeSiF₂(OH) + HF | ~+31.4 | Unfavorable | researchgate.net |

Note: Data is for simple model compounds and serves as an approximation for the behavior of this compound.

Contrast with Chlorosilane Hydrolysis Thermodynamics

The hydrolysis behavior of fluorosilanes stands in stark contrast to that of chlorosilanes. The hydrolysis of chlorosilanes, such as dichlorodimethylsilane (B41323) ((CH₃)₂SiCl₂) and tetrachlorosilane (B154696) (SiCl₄), is a highly exothermic and vigorous reaction that proceeds readily upon contact with moisture.

The significant difference in reactivity is rooted in both thermodynamics and kinetics. The Si-Cl bond is considerably weaker and more polar than the Si-F bond. This higher polarity makes the silicon atom in chlorosilanes more electrophilic and thus more susceptible to nucleophilic attack by water.

Thermodynamically, the hydrolysis of chlorosilanes is strongly favorable. For example, the heat of hydrolysis for dichlorodimethylsilane in aqueous solution is approximately -32.09 kcal/mol (-134.3 kJ/mol), and for tetrachlorosilane, it is around -79.75 kcal/mol (-333.7 kJ/mol). researchgate.net These large negative enthalpy changes indicate a strong driving force for the reaction. In the case of trichlorosilanes, each subsequent hydrolysis step becomes even more facile, leading to the complete formation of the corresponding silanetriol, RSi(OH)₃. researchgate.net This is opposite to the trend observed for fluorosilanes, where subsequent hydrolysis steps become less favorable. researchgate.net

Table 4: Comparison of Hydrolysis Thermodynamics: Fluorosilanes vs. Chlorosilanes

| Compound Type | Example | Hydrolysis Reaction | Thermodynamic Nature |

| Fluorosilane | MeSiF₃ | Endothermic/Unfavorable (in gas phase) | The Si-F bond is exceptionally strong. |

| Chlorosilane | (CH₃)₂SiCl₂ | Exothermic/Favorable | The Si-Cl bond is weaker and more polar, facilitating attack by water. |

This fundamental difference in hydrolytic stability makes fluorosilanes, including this compound, more stable precursors in applications where controlled reactivity towards water is required.

Applications in Advanced Materials Science and Engineering

Precursor in Fluorinated Silica (B1680970) Glass Film Fabrication

A primary application of 1,2-Bis(methyldifluorosilyl)ethane is in the manufacturing of fluorine-doped silicon oxide (SiOF) films, also known as fluorinated silica glass (FSG). These films are critical in microelectronics as interlayer dielectrics (ILDs) due to their low dielectric constants, which help reduce signal delay and power consumption in integrated circuits.

In the fabrication of fluorinated silicon oxide films, this compound functions as a liquid source material in PECVD systems. google.com The compound is vaporized and introduced into a reaction chamber along with an oxidizing agent, typically oxygen (O₂). google.com Within the chamber, a plasma is generated, which provides the energy to break down the precursor molecules. The silicon, carbon, and fluorine from the this compound react with oxygen, leading to the deposition of a silicon oxyfluoride (SiOₚFᵩ) film on a substrate. google.com This method allows for the direct incorporation of fluorine into the silicon oxide matrix during the film's growth. google.com The process can be performed at temperatures ranging from 100°C to 550°C. google.com Notably, deposition of these films was not observed without plasma assistance, highlighting the essential role of the plasma in activating the precursor. google.com

The use of this compound as a precursor directly influences the properties of the resulting fluorinated silica glass film. A key characteristic is the film's refractive index, which is indicative of its composition and density. For films deposited using this precursor, the refractive index was measured to be approximately 1.41. google.com However, it was noted that these indices of refraction tend to increase over several hours when the films are exposed to air, suggesting some degree of atmospheric interaction or instability. google.com

The specific conditions of the PECVD process, such as gas flow rates, pressure, and plasma power, are critical in determining the final film properties. Research has documented specific parameters for depositing films from this compound, which are detailed in the table below.

Table 1: PECVD Process Parameters for SiOₚFᵩ Film Deposition from this compound

| Parameter | Value Range |

|---|---|

| Precursor Temperature | 35 °C |

| Precursor Flow Rate | 18 sccm |

| O₂ Flow Rate | 8 - 100 sccm |

| Heater Element Temperature | 100 - 550 °C |

| Total Pressure | 500 - 750 mTorr |

| Plasma Power | 40 - 100 Watts |

| Resulting Refractive Index | ~1.41 |

Data sourced from patent EP0713927A1. google.com

The performance of this compound as a precursor can be understood in the context of other fluorine sources used in PECVD. While a direct comparison with the common gas C₂F₆ is not available in detailed literature, a relevant comparison can be made with another liquid fluoroalkylsilane, difluorodiethyl silane (B1218182), used under similar deposition conditions. google.com Both this compound and difluorodiethyl silane serve as single-source precursors for both silicon and fluorine, simplifying the deposition process compared to methods requiring separate silicon (e.g., Silane, TEOS) and fluorine (e.g., C₂F₆) sources. The use of these liquid fluoroalkylsilanes allows for the formation of silicon oxyfluoride films in a one-step process, demonstrating a streamlined approach to fabricating low-k dielectric layers. google.com

Integration in Polymer Science

Detailed research findings on the utilization of this compound for the synthesis of silicon-based polymers or the development of fluorinated polymeric materials are not available in publicly accessible literature.

Modification of Polymer Properties and Structures

While direct research on the integration of this compound into polymer chains is specific, the behavior of analogous bifunctional organosilanes provides a strong indication of its potential. Compounds like 1,2-Bis(chlorodimethylsilyl)ethane serve as crucial intermediates in the synthesis of silicon-based polymers and as effective coupling agents in the manufacture of composite materials. chemimpex.com These molecules can significantly enhance the thermal and chemical stability of polymers. chemimpex.com

The incorporation of this compound into polymer matrices is anticipated to yield materials with enhanced durability and performance. The presence of fluorine atoms in the silyl (B83357) groups would likely impart increased chemical resistance, thermal stability, and low surface energy to the resulting polymer. As a dipodal silane, it can act as a cross-linking agent, creating a stable, three-dimensional network within the polymer structure, thereby improving its mechanical properties and resistance to environmental degradation. gelest.com

Surface Modification Chemistry

The reactive nature of the difluorosilyl groups makes this compound a prime candidate for surface modification, enabling the creation of materials with tailored surface properties.

Generation of Hydrophobic Surfaces and Coatings

This compound is utilized as a precursor in the synthesis of fluorinated silica glass films, which are employed in advanced coatings and semiconductor manufacturing. The generation of hydrophobic surfaces is a key application. Silane-based coatings create a non-polar interphase that shields polar surface groups from interacting with water. gelest.com The fluorinated aliphatic nature of this compound significantly enhances this hydrophobic effect. When applied to a surface, the molecule can form a durable, low-surface-energy film that repels water. A major advantage of such silane-derived coatings is their high permeability to water vapor, which allows the underlying material to "breathe." gelest.comgelest.com This prevents the buildup of moisture at the coating interface, which can lead to deterioration. gelest.comgelest.com

Table 1: Research Findings on Silane-Based Hydrophobic Coatings

| Feature | Description | Reference |

|---|---|---|

| Mechanism | Creates a non-polar interphase, shielding polar surfaces from water interaction. | gelest.com |

| Key Advantage | High permeability to water vapor allows substrates to "breathe," preventing moisture entrapment. | gelest.comgelest.com |

| Application | Used as a precursor for fluorinated silica glass films and advanced coatings. |

| Effect of Fluorine | The presence of fluorine atoms enhances the hydrophobicity of the coating. | |

Role in Adhesives and Sealants

In the realm of adhesives and sealants, dipodal silanes are valued for their ability to promote adhesion and improve durability. gelest.com Analogous compounds like 1,2-Bis(chlorodimethylsilyl)ethane are known to be effective components in silicone-based sealants and adhesives, enhancing bonding to a variety of substrates such as metals, glass, and plastics. chemimpex.com

As a dipodal silane, this compound is expected to function as a powerful adhesion promoter. Its two silyl groups can form multiple covalent bonds with inorganic substrates, while the ethane (B1197151) bridge provides flexibility. This bifunctional nature leads to a significant increase in hydrolytic stability at the adhesive-substrate interface, with dipodal silanes demonstrating stabilities up to 10,000 times greater than conventional monosilanes. gelest.com This enhanced stability ensures a longer product shelf life and more robust bonding, even in harsh environmental conditions. gelest.com

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) composed of organosilanes are used to create ultra-thin, highly ordered nanocoatings that can dramatically alter surface properties like friction and adhesion. oaepublish.com While specific studies on this compound in SAMs are not widely documented, its molecular structure makes it an ideal candidate for forming cross-linked SAMs.

The two reactive methyldifluorosilyl groups at either end of the molecule allow it to bond not only to the substrate but also to adjacent molecules, creating a networked monolayer. This intermolecular cross-linking significantly enhances the thermal and chemical stability of the SAM compared to monolayers formed from single-headed silanes. oaepublish.com Such robust, low-friction surfaces are highly desirable in applications like microelectromechanical systems (MEMS). oaepublish.com

Catalytic Applications

Investigation as a Catalyst or Catalyst Precursor

There is active investigation into the use of this compound as a catalyst or, more commonly, as a precursor to a catalyst in various organic reactions. The reactivity of the compound stems from its difluorosilyl groups, which can readily participate in chemical transformations involving bond formation and cleavage.

The ethane bridge provides a specific spatial arrangement for the two silicon centers, making it a valuable ligand scaffold in organometallic chemistry. For instance, related 1,2-bis(indenyl)ethane structures are used to synthesize metallocene catalysts for polypropylene (B1209903) polymerization. epo.org The synthesis of these catalysts often involves reacting the ethane-bridged ligand with an organolithium reagent followed by a metal halide. This suggests a pathway where this compound could be functionalized and then complexed with a metal to form a catalytically active species.

Facilitation of Organic Transformations

Currently, there is a lack of specific, detailed research findings in publicly accessible scientific literature regarding the direct application of this compound as a catalyst or facilitator for organic transformations. While the broader class of fluorinated silanes and bidentate silyl ligands are recognized for their potential in catalysis, such as in hydrosilylation and cross-coupling reactions, specific studies detailing the catalytic performance, substrate scope, or mechanistic pathways involving this compound are not available.

Therefore, this section cannot be populated with the required detailed research findings and data tables as per the instructions. Further research and publication in the field are needed to elucidate the specific catalytic applications of this compound.

Spectroscopic and Computational Characterization

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

An X-ray crystallographic analysis of 1,2-Bis(methyldifluorosilyl)ethane would reveal detailed information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. It would also illuminate the intermolecular interactions and packing arrangement in the crystal lattice. This compound is noted for its use as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to create amorphous fluorinated silica (B1680970) glass films, a context where the precursor's solid-state structure is of interest. google.comresearchgate.net

Despite its application in materials science, a search of the published scientific literature and crystallographic databases did not uncover a solved single-crystal X-ray structure for this compound. Therefore, detailed experimental data on its solid-state and supramolecular structure remains unreported.

Theoretical and Computational Chemistry

Theoretical and computational chemistry offers a molecular-level understanding of chemical systems. For a compound like this compound, with its flexible ethane (B1197151) backbone and reactive silyl (B83357) groups, computational modeling can predict its preferred conformations, electronic structure, and potential reaction pathways.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is well-suited for studying organosilicon compounds. A DFT study of this compound would typically involve geometry optimization to find the lowest energy structures (conformers) of the molecule. Key parameters derived from these calculations would include bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Furthermore, DFT calculations can determine various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the distribution of these frontier orbitals would likely be concentrated around the methyldifluorosilyl groups, indicating their role as the primary sites for chemical reactions.

While specific DFT data for this compound is not available in the searched literature, a hypothetical data table based on such a study is presented below to illustrate the expected outputs.

Interactive Data Table: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Unit | Significance |

| Total Energy | Value | Hartrees | The total electronic energy of the optimized molecular structure. |

| HOMO Energy | Value | eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Value | eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Value | eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | Value | Debye | A measure of the overall polarity of the molecule. |

| Si-C Bond Length (ethyl) | Value | Å | The distance between the silicon and the adjacent carbon of the ethane bridge. |

| Si-F Bond Length | Value | Å | The distance between silicon and fluorine atoms. |

| C-C-Si-C Dihedral Angle | Value | Degrees | Describes the rotational conformation around the C-C and C-Si bonds. |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Natural Bond Orbital (NBO) Analyses

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. This analysis provides insights into bonding interactions, charge distribution, and intramolecular delocalization effects.

For this compound, an NBO analysis would quantify the natural atomic charges on each atom, revealing the polarity of the bonds. Due to the high electronegativity of fluorine, the silicon and fluorine atoms would be expected to carry significant partial positive and negative charges, respectively.

A key feature of NBO analysis is the examination of "donor-acceptor" interactions, which represent electron delocalization from an occupied NBO (a Lewis-type bond or lone pair) to an unoccupied NBO (an anti-bonding or Rydberg orbital). The strength of these interactions, measured as a second-order perturbation energy (E(2)), indicates their importance in stabilizing the molecule. In this compound, significant interactions would likely involve the delocalization of electron density from the C-H and C-C sigma bonds into the anti-bonding orbitals of the Si-F bonds.

Interactive Data Table: Hypothetical NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| σ(C-H) | σ(Si-F) | Value | Hyperconjugation, stabilizing interaction. |

| σ(C-C) | σ(Si-F) | Value | Hyperconjugation, stabilizing interaction. |

| LP(F) | σ*(Si-C) | Value | Lone pair delocalization, influencing reactivity. |

Note: The values in this table are placeholders and would need to be determined by actual NBO calculations.

Quantum Mechanical Investigations of Reaction Mechanisms and Thermodynamics

Quantum mechanical methods are invaluable for studying the step-by-step pathways of chemical reactions and their associated energy changes. For this compound, which is used as a precursor in deposition processes, understanding its decomposition and reaction mechanisms is of practical importance.

Computational studies can map out the potential energy surface for reactions such as hydrolysis or thermal decomposition. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a critical factor in determining the reaction rate.

Thermodynamic properties such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS) can also be calculated. These values determine the spontaneity and equilibrium position of a chemical reaction. For instance, investigating the reaction of this compound with water would involve calculating the thermodynamics of the stepwise substitution of its fluorine atoms with hydroxyl groups. Such studies are crucial for optimizing reaction conditions and controlling product formation in industrial applications. However, specific published studies detailing these investigations for this compound are not currently available.

Future Research Trajectories and Perspectives

Development of Novel Synthetic Methodologies

Current synthesis of 1,2-Bis(methyldifluorosilyl)ethane often relies on established fluorination techniques, such as the use of hydrogen fluoride (B91410) (HF)-pyridine complexes or direct gas-phase fluorination with F₂ gas. While effective, these methods present challenges related to safety and environmental impact. Future research is anticipated to pivot towards developing more sophisticated and benign synthetic strategies.

A primary objective will be the exploration of novel catalytic systems that can achieve fluorination under milder conditions, minimizing the use of hazardous reagents like HF-pyridine. This includes investigating transition-metal catalysts or organocatalysts that can facilitate selective fluorine transfer to a hydrosilane precursor, such as 1,2-bis(methylhydrosilyl)ethane. The development of such catalytic processes could significantly improve the safety profile and accessibility of the compound.

Furthermore, flow chemistry represents a promising avenue for the synthesis of this compound. rsc.org Continuous flow reactors can offer precise control over reaction parameters like temperature and mixing, enhancing safety, particularly when dealing with highly reactive intermediates. This approach could lead to higher efficiency, better yield control, and easier scalability for industrial production.

A comparison of current primary synthetic routes highlights the trade-offs that future methodologies will aim to overcome.

Table 1: Comparison of Existing Synthetic Routes for this compound

| Feature | HF-Pyridine Method | Gas-Phase Fluorination |

|---|---|---|

| Precursor | 1,2-bis(chloromethylsilyl)ethane | 1,2-bis(methylhydrosilyl)ethane |

| Reported Yield | 85-90% | ~65% |

| Key Advantages | High conversion yield. | Avoids pyridine (B92270) byproducts. |

| Key Disadvantages | Use of toxic and corrosive HF-pyridine. | Requires stringent safety for highly reactive F₂ gas; lower yields. |

Future research should also focus on methods that allow for the "on-demand" and modular synthesis of asymmetrically substituted analogues, enabling fine-tuning of molecular properties for specific applications.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by its difluorosilyl functional groups. Known reactions include oxidation to form siloxanes, reduction of the silyl (B83357) groups, and substitution of the fluorine atoms. However, a vast potential reactivity profile remains uncharted.

Future investigations should systematically explore its role as a ligand or precursor in catalysis. The electronegative fluorine atoms influence the electronic properties of the silicon center, suggesting that it could be used to stabilize transition metal complexes for various catalytic transformations, including cross-coupling reactions.

Computational chemistry and theoretical modeling will be invaluable tools in this exploration. scispace.com Density Functional Theory (DFT) calculations can predict the molecule's electronic structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), providing insights into its kinetic and thermodynamic stability and predicting its behavior with various reagents. scispace.com Such studies can guide experimental work, saving time and resources by identifying the most promising reaction pathways to explore. For instance, modeling could help determine the most likely sites for nucleophilic or electrophilic attack, revealing opportunities for novel functionalization reactions.

Advanced Materials Integration and Performance Enhancement

This compound is already recognized as a valuable precursor in materials science, particularly in the chemical vapor deposition (CVD) of fluorinated silica (B1680970) glass films for semiconductor manufacturing. The future in this area lies in its integration into a broader range of advanced materials to enhance their performance characteristics.

One key trajectory is its use as a functional additive or comonomer in polymer matrix composites. Research could focus on grafting it onto polymer backbones, such as epoxy resins, through techniques like hydrosilylation. This covalent integration is expected to improve the dispersion of the silane (B1218182) within the matrix, leading to enhanced properties such as flame retardancy. The silicon and fluorine content can contribute to the formation of a stable char layer upon combustion, significantly reducing the heat release rate.

Table 2: Potential Performance Enhancement in Polymer Composites

| Property | Enhancement Mechanism | Targeted Application |

|---|---|---|

| Flame Retardancy | Acts as a char-forming agent upon combustion. | Electronics, construction materials. |

| Hydrophobicity | Lowers surface energy due to fluorinated groups. sinosil.comdakenchem.com | Self-cleaning and anti-fouling coatings. sinosil.com |

| Thermal Stability | Strong Si-F and Si-O bonds contribute to material stability at high temperatures. | High-performance elastomers and sealants. |

| Dielectric Properties | Introduction of fluorine can lower the dielectric constant. | Insulators in microelectronics. |

Another area of exploration is the creation of superhydrophobic and oleophobic surfaces. sinosil.commdpi.com As a fluorinated silane, it can be used to functionalize surfaces, creating low-energy coatings that repel water and oils. sinosil.comdakenchem.com Future work could optimize the application process to create robust, durable, and transparent coatings for applications ranging from anti-graffiti surfaces to advanced textiles. sinosil.com

Interdisciplinary Applications and Translational Research

The unique properties of fluorinated organosilanes suggest significant potential for this compound in fields beyond traditional materials science. A major future direction is translational research into biomedical and life science applications.

The ability of fluorinated silanes to precisely modify surface properties is highly relevant for microfluidics. platypustech.com Future research could investigate the use of this compound to create tailored surfaces for "organ-on-a-chip" technologies, diagnostic devices, and platforms for high-throughput chemical synthesis. platypustech.com Its hydrophobic nature could be harnessed to control fluid flow and prevent biofouling in these sensitive systems.

Furthermore, the strategic incorporation of fluorine is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties for drug discovery. nih.gov While this specific compound has been noted for potential biological activities, this remains a nascent area of investigation. Future interdisciplinary research could explore its potential as a scaffold or building block for novel therapeutic agents or as a component in drug delivery systems, where its properties could influence metabolic stability and lipophilicity. nih.gov

Sustainable Synthesis and Green Chemistry Approaches

Aligning with the global push for sustainability, a critical future research trajectory involves the development of green synthetic routes for this compound. researchgate.net This encompasses several of the twelve principles of green chemistry, including the use of safer chemicals, designing for energy efficiency, and employing atom-economical reactions.

A key goal is to replace hazardous reagents like HF-pyridine and F₂ gas with safer alternatives. eurekalert.org This could involve exploring solid-state fluorinating agents or electrochemical synthesis methods that generate the reactive species in situ, minimizing handling risks. The development of catalytic systems, as mentioned earlier, is also a cornerstone of green synthesis, as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. researchgate.net

Atom economy is another important consideration. Investigating synthetic pathways that maximize the incorporation of atoms from the reactants into the final product is essential. For example, exploring dehydrocoupling reactions between a dihydrosilane precursor and a fluorine source, which could theoretically produce only H₂ as a byproduct, would be a significant step forward. eurekalert.org Such processes are inherently less wasteful and more environmentally friendly. The entire lifecycle, from precursor synthesis to final product, should be evaluated to minimize environmental impact and promote a circular economy for organosilicon chemistry. rsc.orgresearchgate.net

Q & A

Basic: What are the established synthetic routes for 1,2-Bis(methyldifluorosilyl)ethane, and what are their respective advantages?

Methodological Answer:

Synthesis typically involves silylation of ethane derivatives using methyldifluorosilane precursors. Key approaches include:

- Stepwise Substitution : Reacting 1,2-dihaloethane with methyldifluorosilane in anhydrous conditions, using bases like sodium carbonate to neutralize HX byproducts . This method allows controlled stoichiometry but requires strict moisture exclusion.

- Liquid Ammonia-Mediated Coupling : Utilizing liquid ammonia as a solvent to enhance reactivity between silane precursors and ethane backbones, yielding higher purity but requiring specialized equipment for low-temperature handling .

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Stepwise Substitution | Anhydrous, 80°C, 12h | 60-70% | 95% (HPLC) |

| Liquid Ammonia Synthesis | -33°C, 24h, NH₃ solvent | 75-85% | 98% (NMR) |

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, face shields) and work in fume hoods to avoid inhalation/contact. Avoid dust formation (risk of hydrolysis) .

- Storage : Keep in airtight containers under inert gas (Ar/N₂) at -20°C. Moisture exposure leads to decomposition into HF and siloxanes .

- Waste Disposal : Neutralize with calcium carbonate slurry before transferring to halogenated waste streams .

Basic: What characterization techniques are essential for confirming the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F and ²⁹Si NMR confirm substitution patterns (e.g., δ -120 ppm for Si-F in ¹⁹F NMR) .

- Elemental Analysis : Verify C/F/Si ratios (deviation >0.3% indicates impurities).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C suggests high purity) .

| Technique | Key Metrics | Acceptable Range |

|---|---|---|

| ¹⁹F NMR | δ -118 to -122 ppm (Si-F) | Single peak |

| TGA | Decomposition onset >150°C | ±2°C reproducibility |

Advanced: How does this compound function in cross-coupling reactions, and what factors influence its catalytic efficiency?

Methodological Answer:

As a silicon-based ligand, it stabilizes transition metals (e.g., Pd, Ni) via σ-donation from Si-F bonds. Efficiency depends on:

- Solvent Polarity : Non-polar solvents (toluene) enhance metal-ligand coordination .

- Substrate Steric Effects : Bulky substrates require lower catalyst loading (0.5-1 mol%) to avoid side reactions.

- Temperature : Optimal activity at 80-100°C; higher temperatures accelerate ligand decomposition .

Advanced: What are the common discrepancies in reported thermodynamic properties of this compound, and how can they be resolved?

Methodological Answer:

Discrepancies in boiling points (reported 141–155°C) and ΔHvap arise from:

- Purity Variations : Impurities (e.g., residual siloxanes) lower observed boiling points. Use DSC with >99% purity samples .

- Measurement Techniques : Static vs. dynamic methods yield different results. Calibrate equipment with reference standards (e.g., n-alkanes) .

Resolution Protocol:

Purify via fractional distillation under reduced pressure.

Validate with GC-MS and DSC.

Report measurement conditions (pressure, heating rate).

Advanced: What strategies optimize the use of this compound in polymer matrix composites for enhanced flame retardancy?

Methodological Answer:

- Synergistic Additives : Combine with nanoclay (1-3 wt%) to reduce heat release rate (HRR) by 40% via char formation .

- Covalent Bonding : Graft onto polymer backbones (e.g., epoxy resins) using hydrosilylation, improving dispersion and reducing leaching.

- Accelerated Aging Tests : Expose composites to 85°C/85% RH for 500h to assess hydrolytic stability .

| Formulation | HRR Reduction | Char Yield |

|---|---|---|

| 10% 1,2-Bis(...) + 2% nanoclay | 45% | 28% |

| 10% 1,2-Bis(...) alone | 30% | 18% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.